Methyl nonanoate

Catalog No.
S561383
CAS No.
1731-84-6
M.F
C10H20O2
M. Wt
172.26 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl nonanoate

CAS Number

1731-84-6

Product Name

Methyl nonanoate

IUPAC Name

methyl nonanoate

Molecular Formula

C10H20O2

Molecular Weight

172.26 g/mol

InChI

InChI=1S/C10H20O2/c1-3-4-5-6-7-8-9-10(11)12-2/h3-9H2,1-2H3

InChI Key

IJXHLVMUNBOGRR-UHFFFAOYSA-N

SMILES

CCCCCCCCC(=O)OC

Solubility

1.33e-04 M
0.0229 mg/mL at 25 °C
soluble in alcohol, ether; insoluble in wate

Canonical SMILES

CCCCCCCCC(=O)OC
  • Protein Solubilization

    Methyl nonanoate can aid in solubilizing membrane proteins. Membrane proteins are crucial components of cell membranes and are challenging to study due to their hydrophobic nature. Methyl nonanoate, with its amphiphilic properties (having both hydrophobic and hydrophilic regions), can interact with both the hydrophobic and hydrophilic regions of membrane proteins, promoting their solubility in aqueous solutions, making them accessible for further analysis [].

  • Protein-Protein Interactions

    Methyl nonanoate can be employed in studying protein-protein interactions. It can be used to identify proteins that bind to specific target proteins by employing techniques like affinity chromatography. In this method, methyl nonanoate is immobilized on a solid support, and the target protein is attached to it. Subsequently, a mixture containing potential binding partners is passed through the column. Proteins that specifically interact with the target protein will bind to the methyl nonanoate-bound target protein, allowing for their identification and isolation.

Methyl nonanoate is a colorless liquid ester obtained by reacting methanol with nonanoic acid (pelargonic acid) []. It occurs naturally in various plants like Daphne odora and Astragalus mongholicus, and is also produced by the yeast Saccharomyces cerevisiae []. Methyl nonanoate finds significance in scientific research due to its:

  • Flavor and Fragrance Properties: It contributes fruity, winey, and waxy notes to flavors and fragrances, making it a valuable ingredient in the food and cosmetic industries [, ].
  • Biological Activity: Studies suggest potential antifungal and antinematodal properties, warranting further investigation [].

Molecular Structure Analysis

The key feature of methyl nonanoate's structure is the ester functional group (-COOMe). It consists of a carbonyl group (C=O) bonded to an oxygen atom, which in turn links to a methyl group (CH3) through a single bond. This ester group is attached to a nine-carbon chain (nonanoic acid) derived from the parent acid []. The linear, non-branched hydrocarbon chain and the ester group influence the compound's physical and chemical properties.


Chemical Reactions Analysis

Synthesis

Methyl nonanoate can be synthesized through the Fischer esterification reaction. This process involves refluxing nonanoic acid with methanol in the presence of an acid catalyst like sulfuric acid.

CH3(CH2)8COOH (nonanoic acid) + CH3OH (methanol) → CH3(CH2)8COOCH3 (methyl nonanoate) + H2O (water)

Decomposition

Under high temperatures, methyl nonanoate can undergo hydrolysis, breaking back down into nonanoic acid and methanol in the presence of water.

CH3(CH2)8COOCH3 (methyl nonanoate) + H2O (water) → CH3(CH2)8COOH (nonanoic acid) + CH3OH (methanol)

Other Reactions

Limited information exists on specific reactions involving methyl nonanoate besides synthesis and hydrolysis. Research may explore its potential for further transformations.


Physical And Chemical Properties Analysis

  • Appearance: Colorless liquid []
  • Molecular Formula: C10H20O2 []
  • Molecular Weight: 172.26 g/mol []
  • Boiling Point: 213 °C (415.4 °F) []
  • Melting Point: Data not readily available
  • Solubility: Soluble in organic solvents like ethanol and hexane, slightly soluble in water []
  • Density: Approximately 0.875-0.877 g/mL at 20°C []
  • Refractive Index: 1.420-1.423 at 20°C []

While the exact mechanism for its flavor and fragrance properties remains unclear, the ester group likely plays a role in interacting with olfactory receptors in the nose. Similarly, its antifungal and antinematodal activities require further investigation to elucidate the underlying mechanisms [].

  • Flammability: Esters are generally flammable, so proper storage and handling are crucial to avoid fire hazards.
  • Mild Irritation: Skin and eye contact with some esters can cause mild irritation. Consult safety data sheets (SDS) before handling.

Physical Description

Liquid
colourless to pale yellow oily liquid with a wine, coconut odou

XLogP3

4.1

Boiling Point

213.5 °C

Density

d18 0.88
0.870-0.879

LogP

4.32 (LogP)
4.32

Appearance

Unit:100 mgPurity:99%Physical liquid

Melting Point

Mp -35 °
-35°C

UNII

7XKD6QOH68

Other CAS

1731-84-6

Wikipedia

Methyl nonanoate

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Fatty Acyls [FA] -> Fatty esters [FA07] -> Wax monoesters [FA0701]
Cosmetics -> Emollient; Skin conditioning

General Manufacturing Information

Nonanoic acid, methyl ester: ACTIVE

Dates

Modify: 2023-08-15
1. T. Rezanka and K. Sigler “Odd-numbered very-long-chain fatty acids from the microbial, animal and plant kingdoms” Progress in Lipid Research, vol. 48pp. 206-238, 20092. A. Hajra and N. Radin “Biosynthesis of the cerebroside odd-numbered fatty acids” Journal of Lipid Research, vol. 3 pp. 327-332, 19623. A. Clemmenson et al. “Genome-Wide Expression Analysis of Human In Vivo Irritated Epidermis: Differential Profiles Induced by Sodium Lauryl Sulfateand Nonanoic Acid” Journal of Investigative Dermatology, vol. 130 pp. 2201-2210, 20104. P. Breeuwer et al. “Nonanoic Acid, a Fungal Self-Inhibitor, Prevents Germination of Rhizopus oligosporus Sporangiospores by Dissipation of the pHGradient” Applied and Environmental Microbiology, vol. 63 pp. 178-185, 19975. R. Micha and D. Mozaffarian “Saturated Fat and Cardiometabolic Risk Factors, Coronary Heart Disease, Stroke, and Diabetes: a Fresh Look at theEvidence” Lipids, vol. 45 pp. 893-905, 2010

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